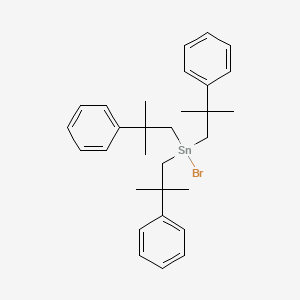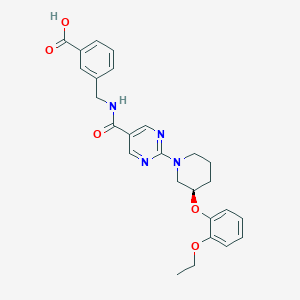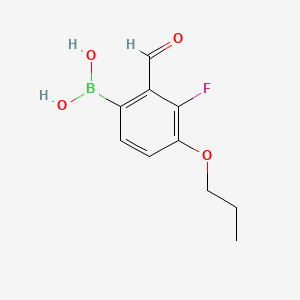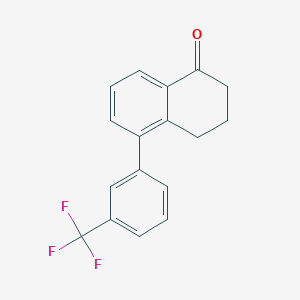
5-(3-(Trifluoromethyl)phenyl)-1-tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Trifluoromethyl)phenyl)-1-tetralone: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetralone structure
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 5-(3-(Trifluoromethyl)phenyl)-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: In organic chemistry, 5-(3-(Trifluoromethyl)phenyl)-1-tetralone is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors .
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group contributes to the compound’s effectiveness in pest control .
作用机制
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-1-tetralone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment.
Uniqueness: 5-(3-(Trifluoromethyl)phenyl)-1-tetralone is unique due to its tetralone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C17H13F3O |
|---|---|
分子量 |
290.28 g/mol |
IUPAC 名称 |
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H13F3O/c18-17(19,20)12-5-1-4-11(10-12)13-6-2-8-15-14(13)7-3-9-16(15)21/h1-2,4-6,8,10H,3,7,9H2 |
InChI 键 |
OSXHAWFSFKIZLB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


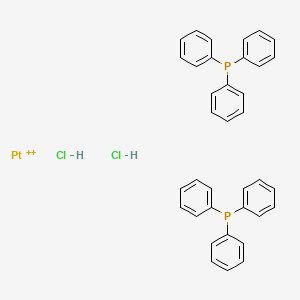
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
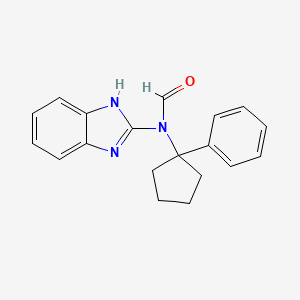
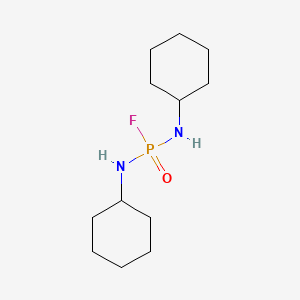
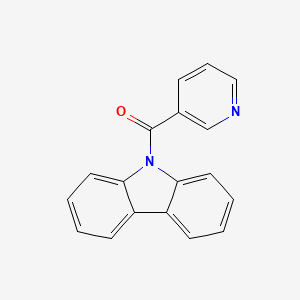
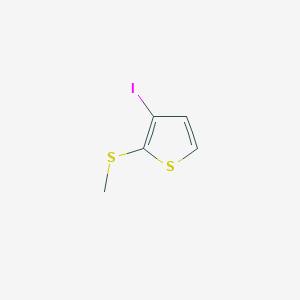
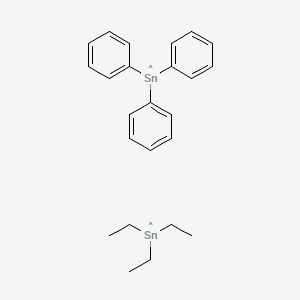

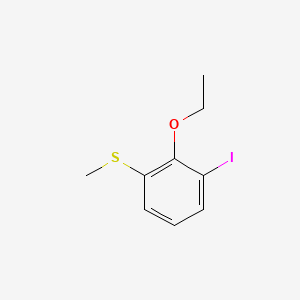

![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
